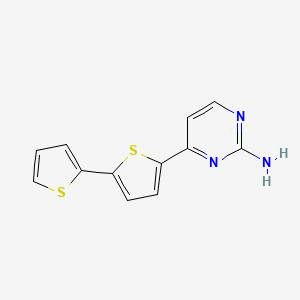

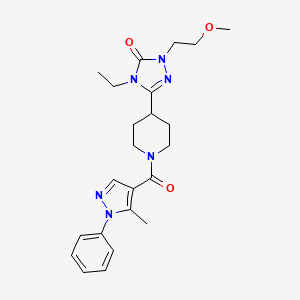

![molecular formula C17H12N4OS3 B2970607 N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 862973-93-1](/img/structure/B2970607.png)

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenols with aldehydes in the presence of a catalyst . Another method involves the cyclization of phenolic azomethines .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can react with aldehydes to form 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

Benzothiazoles are typically solid at room temperature. They have a high boiling point and are relatively stable .Applications De Recherche Scientifique

Anticancer Activity

Thiazole derivatives, such as the compound , have been found to exhibit significant anticancer activity . For instance, a series of 2,4-disubstituted thiazole compounds have been synthesized and verified for their antitumor activity . Another study reported the synthesis of novel benzothiazole bearing 1,2,3-triazole derivatives, which demonstrated moderate to high activity against human cancer cell lines .

Antimicrobial Activity

Thiazoles and their derivatives have shown promising antimicrobial activity. They have been used in the development of various antimicrobial drugs . For example, a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has shown potent inhibitory activity .

Anti-inflammatory Activity

Thiazoles have been associated with anti-inflammatory properties. They have been used in the development of anti-inflammatory drugs .

Antioxidant Activity

Thiazoles have also been found to exhibit antioxidant activity. They can help in neutralizing harmful free radicals in the body .

Anti-Alzheimer’s Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease. They have been used in the development of drugs for this purpose .

Antihypertensive Activity

Thiazoles have been associated with antihypertensive properties. They have been used in the development of drugs to treat high blood pressure .

Industrial Applications

Thiazoles have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers .

Research in Green Chemistry

The compound could potentially be used in green chemistry research. For instance, zinc oxide nanoparticles (ZnONPs), which are biocompatible, low toxicity, sustainable, and cost-effective, have drawn the interest of global researchers .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS3/c1-8-18-9-6-7-10-15(14(9)23-8)25-16(19-10)21-17-20-13-11(22-2)4-3-5-12(13)24-17/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOXBUWQUHWERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

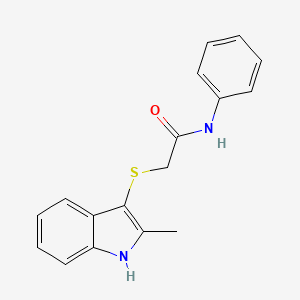

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970537.png)

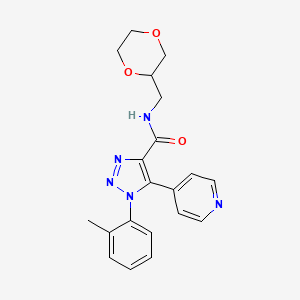

![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)

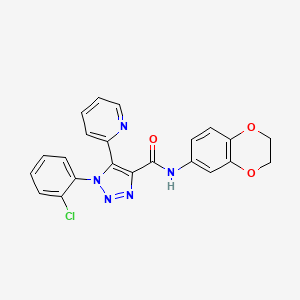

![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)